molecular formula C10H21NO2 B556108 (R)-2-Aminodecanoic acid CAS No. 84276-16-4

(R)-2-Aminodecanoic acid

Cat. No. B556108
CAS RN: 84276-16-4
M. Wt: 187.28 g/mol
InChI Key: JINGUCXQUOKWKH-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. For amino acids, this would include the amino group (-NH2), the carboxyl group (-COOH), and the unique side chain.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, acidity or basicity (pKa), optical activity, and stability.


Scientific Research Applications

Biological Significance and Synthetic Approaches

(R)-2-Aminodecanoic acid and its derivatives have been extensively studied for their biological significance and potential in synthesizing new molecules. They are key structural fragments in biologically active compounds, contributing to various scientific fields, including organic chemistry and biochemistry. For instance, 2,3-diaminopropionic acid, a related compound, finds applications in environmentally safe hydrogen production for fuel cells, as a CO2 carrier in gel membranes, and in food chemistry as an inhibitor of polyphenol oxidase and an enhancer of Maillard browning (Viso et al., 2011).

Asymmetric Synthesis

The asymmetric synthesis of (R)-2-Aminodecanoic acid derivatives has gained attention in medicinal chemistry and drug design. A study detailed the synthesis of (S)-α-(octyl)glycine ((S)-2-aminodecanoic acid) using a nickel(II) complex of a chiral glycine Schiff base, showing potential for large-scale asymmetric synthesis of this amino acid and its derivatives (Fu et al., 2020).

Potential in Medicinal Chemistry

(R)-Aminophosphonic acids, analogues of amino acids like (R)-2-Aminodecanoic acid, exhibit a broad range of applications in medicine and agrochemistry. Their primary action involves inhibiting various enzymes, with some compounds being commercialized. These compounds demonstrate potential for developing new medicinal leads (Mucha et al., 2011).

Safety And Hazards

This involves studying the toxicity of the compound, its potential hazards, proper handling and storage, and first aid measures in case of exposure.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the compound or its synthesis.


properties

IUPAC Name

(2R)-2-aminodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINGUCXQUOKWKH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90707955
Record name (2R)-2-Aminodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90707955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Aminodecanoic acid

CAS RN

84276-16-4
Record name (2R)-2-Aminodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90707955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Sugai, K Mori - Agricultural and biological chemistry, 1984 - academic.oup.com
The enantiomers of 4-dodecanolide, a defensive secretion of rove beetles, were synthesized from (S)- and (R)-2-aminodecanoic acid obtained by the enzymic resolution of the …
Number of citations: 38 academic.oup.com
GH De Haas, R Dijkman, RB Lugtigheid… - … et Biophysica Acta (BBA …, 1993 - Elsevier
The inhibitory power (Z) of a number of (R)-l-alkyl-2-acylamino phospholipid analogues was determined for three mammalian phospholipases A 2 from pig, ox and horse pancreas. All …
Number of citations: 13 www.sciencedirect.com
PA McCarthy, ES Hamanaka, CA Marzetta… - Journal of medicinal …, 1994 - ACS Publications
Acyl-coenzyme Axholesterol acyl transferase (ACAT, EC 2.3. 1.26) 2 is the enzyme responsible for intracellular esterification of cholesterol. 3 AC AT-mediated cholesterol esterification …
Number of citations: 30 pubs.acs.org
L Bornancin, F Boyaud, Z Mahiout, I Bonnard, SC Mills… - Marine Drugs, 2015 - mdpi.com
The laxaphyci’s B family constitutes a group of five related cyclic lipopeptides isolated from diverse cyanobacteria from all around the world. This group shares a typical structure of 12 …
Number of citations: 29 www.mdpi.com
M Koppitz, M Huenges, R Gratias… - Helvetica chimica …, 1997 - Wiley Online Library
The α v /β 3 integrin is implicated in human tumor metastasis and angiogenesis. It has been shown that structures of the sequence cyclo(‐Arg 1 ‐Gly 2 ‐Asp 3 ‐D‐Phe 4 ‐Xaa 5 ‐) (I) and …
Number of citations: 29 onlinelibrary.wiley.com
HG Cutler - 1988 - ACS Publications
Biologically active natural products are derived from three major sources: the fermentation of microorganisms, higher plants, and insects. However, compounds derived from these …
Number of citations: 24 pubs.acs.org
D Hernanz, F Camps, A Guerrero, A Delgado - Tetrahedron: Asymmetry, 1995 - Elsevier
Synthesis of both enantiomers of 2-bromohexadecanoic acid is described by diastereoselective bromination of esters (+)- and (−)-3 followed by removal of the chiral auxiliary. The …
Number of citations: 18 www.sciencedirect.com
GB Fields, RL Noble - … journal of peptide and protein research, 1990 - Wiley Online Library
… group, developed for peptide purification, has R = Lys (for ion exchange chromatography), R = biotin (for immobilized avidin affinity chromatography), or R = 2-aminodecanoic acid (for …
Number of citations: 263 onlinelibrary.wiley.com

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